molecular formula C11H17BrO2 B14628355 Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate CAS No. 54674-63-4

Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate

Cat. No.: B14628355
CAS No.: 54674-63-4
M. Wt: 261.15 g/mol
InChI Key: OZKZJPQNSZXFHV-UHFFFAOYSA-N
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Description

Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate is a bicyclic compound featuring a bromine atom and a carboxylate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate typically involves the bromination of bicyclo[3.3.1]nonane derivatives followed by esterification. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The subsequent esterification can be achieved using methanol and an acid catalyst to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromobicyclo[33Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

54674-63-4

Molecular Formula

C11H17BrO2

Molecular Weight

261.15 g/mol

IUPAC Name

methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate

InChI

InChI=1S/C11H17BrO2/c1-14-10(13)11(12)6-5-8-3-2-4-9(11)7-8/h8-9H,2-7H2,1H3

InChI Key

OZKZJPQNSZXFHV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC2CCCC1C2)Br

Origin of Product

United States

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